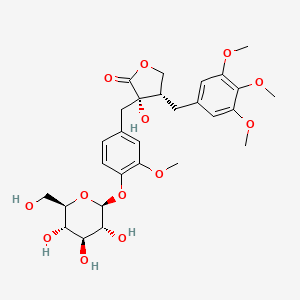
5-Methoxytracheloside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxytracheloside is a lignan lactone isolated from the stems and leaves of Trachelospermum jasminoides . It belongs to the phenylpropanoid class of compounds and has a molecular formula of C28H36O13 with a molecular weight of 580.58 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytracheloside typically involves the extraction and isolation from the plant Trachelospermum jasminoides . The process includes the use of solvents and chromatographic techniques to purify the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for lignan lactone synthesis involve the use of organic solvents, catalysts, and controlled reaction environments .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification techniques used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing solvent use, reaction times, and purification steps to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
5-Methoxytracheloside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule, affecting its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lignan derivatives, while reduction and substitution can produce modified lignan lactones with varying biological activities .
科学研究应用
5-Methoxytracheloside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of lignan biosynthesis and chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 5-Methoxytracheloside involves its interaction with various molecular targets and pathways. It is known to inhibit specific signaling pathways, such as the IFN-γ/STAT1 and IL-6/STAT3 pathways, which are involved in inflammation and immune responses . By modulating these pathways, this compound exerts its anti-inflammatory and anticancer effects .
相似化合物的比较
Similar Compounds
Similar compounds to 5-Methoxytracheloside include other lignan lactones such as trachelogenin, arctigenin, and matairesinol . These compounds share structural similarities and biological activities but differ in their specific molecular interactions and effects.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets and pathways. Its methoxy group and lactone ring contribute to its distinct chemical properties and biological activities, setting it apart from other lignan lactones .
属性
分子式 |
C28H36O13 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1 |
InChI 键 |
QZJIAYGLGSOTEX-PJGUILDTSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


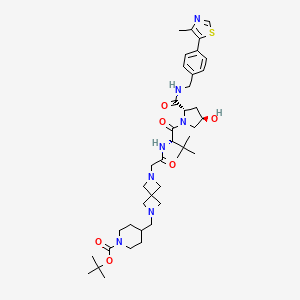
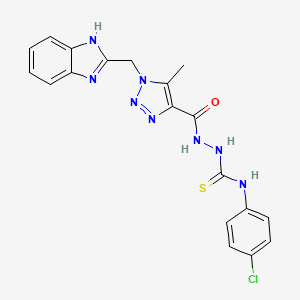
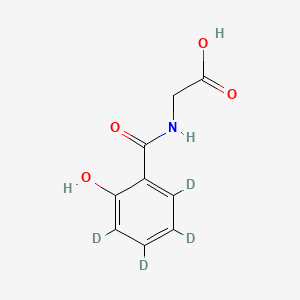
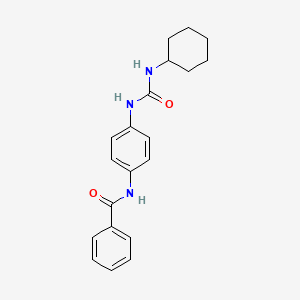
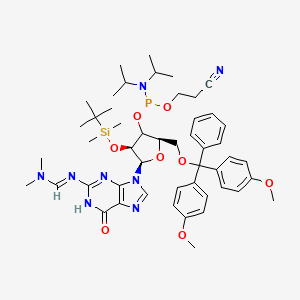
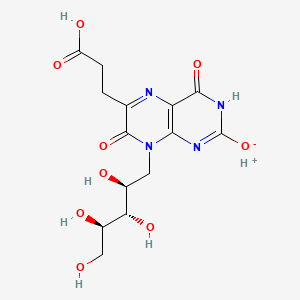

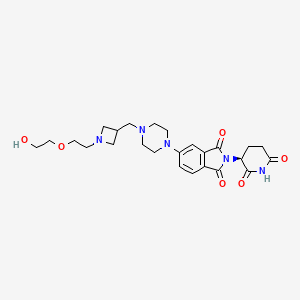
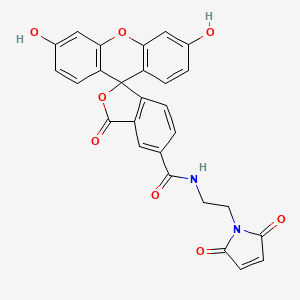
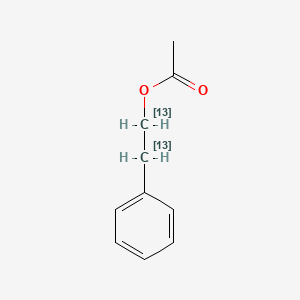
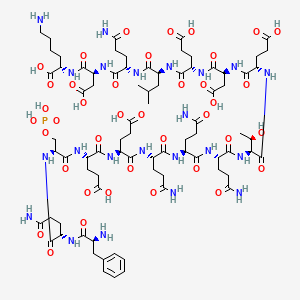

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)

